2-{[(12-Bromododecyl)oxy]methyl}furan
Description
Significance of Furan (B31954) Scaffolds in Contemporary Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis. uop.edu.pkwikipedia.org Its significance stems from a unique combination of aromatic stability and high reactivity. While aromatic, its resonance energy is considerably lower than that of benzene, making it susceptible to a variety of chemical transformations. wikipedia.org This reactivity allows furan to serve as a versatile synthon, or building block, for a wide array of more complex molecules.
Furan and its derivatives readily participate in electrophilic substitution reactions, typically at the C-2 position, and can act as dienes in Diels-Alder reactions, providing access to complex bicyclic structures. wikipedia.org Furthermore, the furan nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents. rsc.org Its inclusion in a molecule can impart significant pharmacological properties. The ability to synthesize polysubstituted furans with high regioselectivity is a subject of ongoing research, employing various catalytic systems to construct these valuable heterocycles. nih.govorganic-chemistry.orgrsc.org
Table 1: Key Characteristics and Reactions of the Furan Scaffold
| Property | Description | Common Reactions |
| Structure | Five-membered aromatic heterocycle (C₄H₄O) | Electrophilic Substitution |
| Aromaticity | Modest resonance energy (~16 kcal/mol) | Diels-Alder Cycloaddition |
| Reactivity | More reactive than benzene; susceptible to ring-opening | Reduction (to Tetrahydrofuran) |
| Synthetic Utility | Versatile synthon for complex molecules | Lithiation and subsequent functionalization |
| Occurrence | Found in natural products and pharmaceuticals | Oxidative Cleavage |
Role of Long-Chain Alkyl Moieties in Molecular Design and Functionalization
Long-chain alkyl groups are fundamental components in molecular design, primarily used to control the physical properties and intermolecular interactions of a molecule. A saturated hydrocarbon chain, such as the 12-carbon dodecyl group present in the target molecule, imparts significant hydrophobicity (lipophilicity). This property is crucial for tuning solubility, enabling a molecule to interact with nonpolar environments such as cell membranes or organic solvents.
In materials science, long alkyl chains are instrumental in driving the self-assembly of molecules into highly ordered supramolecular structures. nih.govnih.govrsc.orgkinampark.com Amphiphilic molecules, which contain both a hydrophobic alkyl tail and a hydrophilic head, can form micelles, vesicles, or liquid crystals in appropriate solvents. rsc.org This behavior is exploited in areas ranging from drug delivery to the fabrication of nanomaterials. The length and branching of the alkyl chain allow for fine control over the morphology and stability of these assemblies.
Table 2: Influence of Long-Chain Alkyl Moieties on Molecular Properties
| Property Influenced | Effect of Long Alkyl Chain | Example Application Area |
| Solubility | Increases solubility in nonpolar solvents; decreases in polar solvents | Organic electronics, formulation science |
| Self-Assembly | Promotes formation of micelles, bilayers, and liquid crystals | Drug delivery, nanotechnology nih.govnih.gov |
| Surface Activity | Can act as a surfactant, reducing surface tension | Emulsions, surface coatings |
| Biological Interaction | Facilitates membrane permeability and anchoring | Pharmaceutical design |
| Physical State | Can lower melting points and influence crystal packing | Phase-change materials, lubricants |
Strategic Importance of Ether Linkages in Tailored Chemical Structures
The ether linkage (R-O-R') is a common and strategically important functional group in organic chemistry. Characterized by its general stability and resistance to many chemical reagents, it serves as a robust and reliable linker to connect different molecular fragments. mdpi.comresearchgate.netrsc.org Unlike esters, which are susceptible to hydrolysis, ethers can withstand a wide range of acidic and basic conditions, making them ideal for multi-step syntheses where protecting group strategies might otherwise be necessary.
The synthesis of ethers is well-established, with methods like the Williamson ether synthesis providing a versatile route for their formation. This reaction involves the coupling of an alkoxide with an alkyl halide. The geometry of the C-O-C bond is bent, allowing for significant conformational flexibility in the molecules it connects. This flexibility can be crucial for enabling different parts of a molecule to adopt the optimal orientation for biological activity or for packing into a crystal lattice.
Table 3: General Properties and Synthesis of Ether Linkages
| Characteristic | Description | Common Synthesis Method |
| Chemical Stability | Generally unreactive; resistant to bases, and mild acids | Williamson Ether Synthesis |
| Bond Geometry | Bent C-O-C linkage (~110°) providing flexibility | Acid-Catalyzed Dehydration of Alcohols |
| Polarity | Polar C-O bonds, but overall molecule can be nonpolar | Reductive Etherification of Aldehydes mdpi.comrsc.org |
| Role in Molecules | Stable linker, spacer, or part of a core structure | Alkoxymercuration-Demercuration |
| Solvent Properties | Good at solvating cations; often used as reaction media | N/A |
Contextualizing 2-{[(12-Bromododecyl)oxy]methyl}furan within Chemical Research Paradigms
The chemical structure of this compound suggests it is not an end-product but rather a sophisticated, bifunctional intermediate designed for advanced chemical synthesis. nih.govacs.orgrsc.orgyoutube.com Such molecules, which contain two distinct reactive or functional sites, are central to the construction of complex molecular architectures. osti.gov
The molecule can be deconstructed into three key components:
The Furan Headgroup: A versatile aromatic system that can undergo further chemical modification or act as a specific structural element in a larger assembly.
The Long Alkyl Chain: A hydrophobic tail that dictates the molecule's solubility and can drive self-assembly into supramolecular structures.
The Terminal Bromo Group: A reactive handle. The carbon-bromine bond is polarized, making the carbon atom electrophilic and an excellent substrate for nucleophilic substitution reactions (e.g., with amines, thiols, or azides) or for organometallic coupling reactions.
This trifecta of functionalities makes this compound a powerful building block. It could be used to synthesize novel amphiphiles for drug delivery systems, where the furan group is further functionalized with a targeting ligand. nih.gov In materials science, it could serve as a precursor for functional polymers or as a component for creating self-assembled monolayers on surfaces, with the bromine atom providing a point of attachment to a substrate or another monomer. The deliberate separation of the furan ring from the reactive bromine terminus by a long, flexible dodecyl chain provides significant synthetic advantages, allowing each end of the molecule to react independently without steric or electronic interference.
Table 4: Postulated Physicochemical Properties of this compound
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₉BrO₂ | Based on structural components |
| Molecular Weight | 345.31 g/mol | Sum of atomic weights |
| Physical State | Likely a liquid or low-melting solid at room temp. | Long alkyl chain disrupts crystal packing |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, ether) | Dominated by the long hydrophobic dodecyl chain |
| Key Feature | Bifunctional; amphiphilic character | Possesses a polar furan-ether head and a nonpolar bromoalkyl tail |
| Reactivity | Susceptible to nucleophilic attack at the C-Br bond | The terminal alkyl bromide is a good electrophile |
Structure
2D Structure
3D Structure
Properties
CAS No. |
915798-87-7 |
|---|---|
Molecular Formula |
C17H29BrO2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(12-bromododecoxymethyl)furan |
InChI |
InChI=1S/C17H29BrO2/c18-13-9-7-5-3-1-2-4-6-8-10-14-19-16-17-12-11-15-20-17/h11-12,15H,1-10,13-14,16H2 |
InChI Key |
LXLKXFVFIPYKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COCCCCCCCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 12 Bromododecyl Oxy Methyl Furan
Precursor Synthesis and Functionalization Pathways
The successful synthesis of the target compound relies on the availability and purity of its key precursors: a substituted furan (B31954) and a functionalized long-chain alkyl bromide.
The furan precursor for this synthesis is 2-(hydroxymethyl)furan, commonly known as furfuryl alcohol. Furfuryl alcohol is a readily available bio-derived chemical, typically produced on an industrial scale. The manufacturing process involves the catalytic hydrogenation of furfural (B47365), which itself is obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars (e.g., xylose) found in lignocellulosic biomass like corncobs and sugarcane bagasse. This makes furfuryl alcohol a renewable and important platform chemical for various syntheses. nih.gov
The second key precursor is a long-chain alkyl bromide, specifically 1,12-dibromododecane (B1294643). This compound serves as the source of the 12-carbon alkyl chain. It is a solid at room temperature with a melting point between 38-42 °C. sigmaaldrich.com 1,12-Dibromododecane is a commercially available reagent used as an intermediate and building block in various organic syntheses, including the preparation of pharmaceuticals and other long-chain carbon compounds. chemicalbook.comnordmann.global Its structure, featuring bromine atoms at both ends of the dodecane (B42187) chain, makes it suitable for forming linkages at either terminus. cymitquimica.com
The formation of the C-O-C ether bond between the furan precursor and the alkyl chain is the central step in the synthesis. The Williamson ether synthesis is the most widely employed and reliable strategy for this transformation. wikipedia.org This method is an Sₙ2 (bimolecular nucleophilic substitution) reaction where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group. byjus.comwikipedia.org
The key steps in this strategy involve:
Deprotonation of the Alcohol : The hydroxyl group of furfuryl alcohol is deprotonated by a strong base to form a highly nucleophilic furfuryl alkoxide ion.
Nucleophilic Attack : The newly formed alkoxide attacks one of the primary carbon atoms of 1,12-dibromododecane, which bears a bromine atom.
Displacement : The bromine atom, being a good leaving group, is displaced, resulting in the formation of the ether linkage and a bromide salt as a byproduct. wikipedia.org
This method is particularly well-suited for this synthesis because 1,12-dibromododecane is a primary alkyl halide, which readily undergoes Sₙ2 reactions with minimal competing elimination reactions. wikipedia.orgjk-sci.com
Targeted Synthesis Pathways for 2-{[(12-Bromododecyl)oxy]methyl}furan
The specific synthesis of the target molecule is a direct application of the Williamson ether synthesis, combining the selected precursors under optimized conditions.
The reaction proceeds by first converting furfuryl alcohol into its conjugate base, sodium 2-furanmethoxide. This is achieved by reacting furfuryl alcohol with a strong base such as sodium hydride (NaH). The alkoxide then reacts with 1,12-dibromododecane. Since the alkyl halide is a primary halide, the Sₙ2 pathway is highly favored. byjus.com
To maximize the yield of the desired monosubstituted product and minimize side reactions, careful optimization of the reaction conditions is essential. jk-sci.com
Key Optimization Parameters:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward. jk-sci.comorganic-synthesis.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents that solvate the sodium cation, leaving the alkoxide nucleophile highly reactive, and do not participate in the reaction. jk-sci.comrichmond.edu |
| Temperature | 0 °C to Room Temperature | The initial deprotonation is often performed at a lower temperature (0 °C) to control the reaction, followed by gradual warming to room temperature to ensure the etherification reaction goes to completion. organic-synthesis.com |
| Stoichiometry | Use of excess 1,12-dibromododecane | To favor the formation of the mono-etherified product and reduce the formation of the di-substituted byproduct, 1,12-bis[(furan-2-ylmethoxy)methyl]dodecane, a molar excess of the dibromoalkane is typically used. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | TLC is used to monitor the consumption of the starting materials and the formation of the product, indicating when the reaction is complete. organic-synthesis.com |
By controlling these factors, the synthesis can be directed to produce this compound with high regioselectivity and yield. The primary challenge in regioselectivity is preventing the reaction from occurring at both ends of the 1,12-dibromododecane molecule. Using the dibromoalkane in excess ensures that there is a higher probability of a furfuryl alkoxide molecule reacting with a fresh molecule of 1,12-dibromododecane rather than with a molecule that has already been substituted on one end. Post-reaction purification, often by column chromatography, is necessary to isolate the desired product from the unreacted excess dibromoalkane and any di-substituted byproducts. organic-synthesis.comrichmond.edu
Etherification Reactions Involving Furan Derivatives and Bromoalkanes
Control of Dimeric By-product Formation under Thermodynamic Control
In the synthesis of furan derivatives, the formation of dimeric and oligomeric by-products is a common challenge, particularly in acid-catalyzed reactions of furfuryl alcohol and its derivatives. researchgate.net The formation of these by-products, such as 2,2′-difurfurylmethane and 2,5-difurfurylfuran, can be influenced by reaction conditions. researchgate.net Understanding the principles of thermodynamic versus kinetic control is crucial for optimizing the yield of the desired monomeric product.
Thermodynamic control favors the most stable product, which, in some cases, can be an undesired oligomer. nih.gov Studies have shown that prolonged reaction times can lead to an increase in thermodynamically favored by-products like furans over kinetically favored intermediates. nih.gov For instance, in certain palladium-catalyzed reactions, increasing the reaction time significantly boosts the yield of the furan product, indicating it as the thermodynamically controlled outcome. nih.gov
Conversely, kinetic control, which favors the fastest-forming product, can sometimes be exploited to obtain a desired intermediate before it converts to a more stable, but undesired, by-product. The choice of catalyst, solvent, and reaction time are critical parameters in steering the reaction towards the desired product and away from thermodynamically stable dimers and oligomers. nih.gov In the context of furfuryl alcohol polymerization, increasing the ratio of another reactant to furfuryl alcohol can suppress side reactions and improve the selectivity of the desired mono-alkylation product. researchgate.net
Alkylation Strategies for Furan Systems
Alkylation of the furan ring is a fundamental strategy for introducing functional side chains. Traditional methods like Friedel–Crafts alkylation often suffer from low selectivity and require harsh conditions, while nucleophilic substitution requires strong bases and extremely low temperatures. nih.gov Modern approaches have focused on transition-metal-catalyzed C–H functionalization, which offers a more direct and efficient route. nih.gov
Palladium-catalyzed direct C–H alkylation has emerged as a practical method for synthesizing α-alkylfurans. nih.govbohrium.com This strategy allows for the regioselective introduction of alkyl groups at the α-position of the furan ring using alkyl iodides under relatively mild conditions. The protocol demonstrates good functional group tolerance and provides moderate to good yields, making it a promising tool in medicinal chemistry. nih.gov
Alternative strategies involve the selective alkylation of furan-annulated sulfolenes, which can then serve as synthons for further reactions. rsc.org Additionally, ruthenium-catalyzed C3-alkylation of furfural derivatives has been successfully adapted to continuous flow systems. This method utilizes a removable directing group to achieve functionalization at the less reactive C3-position, demonstrating the versatility of catalytic approaches for regioselective furan alkylation. nih.gov
Table 1: Comparison of Catalytic Conditions for C3-Alkylation of Furfural in Flow vs. Batch
| Parameter | Batch Conditions | Optimized Flow Conditions |
|---|---|---|
| Catalyst | [Ru3(CO)12] | [Ru3(CO)12] |
| Catalyst Loading | 5 mol % | 1 mol % |
| Temperature | 150 °C | 200 °C |
| Time | 5 h | ~50 min residence time |
| Yield of Alkylated Aldehyde | 62% | Improved yield observed |
Emerging and Catalytic Approaches in Synthesis
Application of Metal-Catalyzed Coupling Reactions in Furan Functionalization
Metal-catalyzed coupling reactions are powerful tools for the functionalization of existing furan rings. researchgate.net Palladium catalysts, in particular, have been extensively used for C–H activation, enabling direct arylation and homocoupling of furan derivatives. thieme-connect.commdpi.com These methods bypass the need for pre-functionalized starting materials like organoboron or organotin reagents, leading to higher atom economy. thieme-connect.commdpi.com For instance, palladium complexes can catalyze the coupling of 2-butylfuran (B1215726) with various aryl bromides, achieving high conversions and isolated yields ranging from 75–97%. mdpi.com
Copper-catalyzed reactions also play a significant role. An inexpensive catalyst like CuCl2·2H2O can facilitate the atom-economic oxidative coupling between electron-rich heterocycles like indoles and furans. rsc.org This approach is operationally simple and sustainable, providing direct access to novel π-conjugated systems. rsc.org Furthermore, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls presents a method for constructing polyfunctionalized furans with complete regioselectivity under mild conditions. nih.gov This technique is not only suitable for a wide range of substrates but can also be applied iteratively to construct α-oligofurans. nih.gov
Table 2: Selected Metal-Catalyzed Reactions for Furan Functionalization
| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| PdCl2(PPh3)2 / AgF | C–H Arylation | Benzofuran, Aryl iodides | Direct C–H bond functionalization | thieme-connect.com |
| CuCl2·2H2O | Oxidative Coupling | Indoles, Furans | Economical, sustainable, atom-economic | rsc.org |
| [Co(P1)] | Metalloradical Cyclization | α-diazocarbonyls, Alkynes | Constructs polyfunctionalized furans regioselectively | nih.gov |
| PEPPSI-type Pd(II) complexes | Cross-Coupling via C–H Activation | Furanyl derivatives, Aryl bromides | High conversions (up to 97% yield) | mdpi.com |
High-Pressure Facilitated Organic Reactions for Enhanced Synthesis
High-pressure chemistry offers a unique approach to organic synthesis by significantly altering molecular stacking and intermolecular distances, thereby promoting chemical bond reconstruction. chinesechemsoc.org This technique can facilitate reactions that are difficult to achieve under ambient pressure. For the synthesis of furan-containing materials, high pressure can induce the polymerization of simple furan molecules to form novel polymeric structures, such as diamond nanothreads. chinesechemsoc.org The application of high pressure provides a pathway to new materials with ordered and unique structures that cannot be obtained through conventional synthetic methods. chinesechemsoc.org While primarily demonstrated for polymerization, the principles of high-pressure synthesis could potentially be applied to enhance the efficiency and selectivity of other organic reactions involving furan derivatives.
Sustainable Chemistry Principles in Furan Derivative Synthesis
The synthesis of furan derivatives is at the forefront of sustainable and green chemistry, as many furan platform molecules, like furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF), can be derived from abundant and renewable biomass. nih.govnih.govfrontiersin.orgmdpi.com This bio-based origin aligns with the principles of sustainable chemistry by reducing reliance on fossil fuels. nih.govfrontiersin.org
Chemical Reactivity and Mechanistic Investigations of 2 12 Bromododecyl Oxy Methyl Furan
Reactivity Profiles of the Furan (B31954) Moiety
The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of reactions. acs.org The presence of the [(12-bromododecyl)oxy]methyl substituent at the C2 position significantly influences this reactivity. This ether linkage acts as an electron-donating group, which enhances the electron density of the furan ring, thereby activating it towards certain transformations while also directing the regiochemical outcome of these reactions.
Electrophilic Substitution Reactions on the Furan Ring
Electrophilic substitution is a characteristic reaction of many aromatic compounds, including furan. byjus.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. vedantu.comslideshare.net The general mechanism involves the attack of the electron-rich furan ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. byjus.com
For 2-substituted furans, the position of substitution is highly directed. The ether substituent in 2-{[(12-bromododecyl)oxy]methyl}furan is an activating group, directing incoming electrophiles predominantly to the C5 position (the other α-position). This is due to the superior stabilization of the carbocation intermediate when the attack occurs at this position. Friedel-Crafts acylation, for instance, which typically requires a mild catalyst like phosphoric acid with furan, would be expected to yield the 5-acyl derivative. pharmaguideline.com Due to the acid-sensitive nature of the furan ring, which can lead to polymerization or ring-opening, harsh acidic conditions often associated with reactions like Friedel-Crafts alkylation are generally avoided. pharmaguideline.com
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-{[(12-Bromododecyl)oxy]methyl}-5-nitrofuran |
| Halogenation | Br₂ in dioxane | 2-Bromo-5-{[(12-bromododecyl)oxy]methyl}furan |
| Acylation | Acetic anhydride (B1165640), BF₃·OEt₂ | 1-(5-{[(12-Bromododecyl)oxy]methyl}furan-2-yl)ethan-1-one |
Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Core
The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene derivatives. acs.orgnih.gov This reactivity is a key feature of furan chemistry, providing a pathway to complex cyclic structures. mdpi.com The aromaticity of furan, however, makes it less reactive than non-aromatic dienes, and the reaction is often reversible. rsc.org
The reactivity of the furan core is highly dependent on the electronic nature of its substituents. rsc.org The electron-donating [(12-bromododecyl)oxy]methyl group at the C2 position increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, which decreases the HOMO-LUMO energy gap between the furan (diene) and the dienophile. acs.org This enhancement in electron density makes the furan moiety in this compound a more reactive diene compared to unsubstituted furan, particularly with electron-poor dienophiles. acs.orgrsc.org The reaction typically proceeds to form an initial kinetically favored endo cycloadduct, which may rearrange upon heating to the more thermodynamically stable exo isomer. acs.org
| Dienophile | Product Class | Notes |
|---|---|---|
| Maleic anhydride | 7-Oxabicyclo[2.2.1]heptene anhydride derivative | A classic, highly reactive dienophile. |
| N-Phenylmaleimide | 7-Oxabicyclo[2.2.1]heptene imide derivative | Often used for creating stable adducts. |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Oxabicyclo[2.2.1]heptadiene derivative | Product can be a precursor to substituted benzenes via retro-Diels-Alder extrusion of the oxygen bridge. |
Ring-Opening and Rearrangement Reactions of the Furan System
The aromatic stability of the furan ring is modest, and under certain conditions, it can undergo ring-opening or rearrangement reactions. chempedia.info These transformations are often initiated by protonation or coordination to a metal center, leading to a loss of aromaticity and subsequent cleavage of the C-O bond within the ring.
In the presence of strong acids, the furan ring can be protonated, typically at the α-carbon (C2 or C5). acs.org For this compound, protonation at C5 would be followed by a nucleophilic attack (e.g., by water) to form a dihydrofuranol intermediate. acs.org Further protonation of the ring oxygen can facilitate the ring-opening process, leading to the formation of acyclic dicarbonyl compounds. acs.org Additionally, various transition metals, such as nickel and manganese, can catalyze the cleavage of the C-O bonds in furan rings, enabling transformations like arylations and alkylations that result in ring-opened products. kyoto-u.ac.jp
Oxidative Reactivity of Furan Derivatives
The electron-rich nature of the furan ring makes it susceptible to oxidation. pharmaguideline.com Reaction with various oxidizing agents can lead to a range of products, often involving ring-opening. For instance, treatment with reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) typically results in cleavage of the furan ring. pharmaguideline.com The oxidation of furans can also be initiated by atmospheric radicals, such as the hydroxyl radical (OH). Studies on simple alkylated furans have shown that the presence of alkyl groups accelerates the rate of reaction with OH radicals, suggesting that the substituent on this compound would likely enhance its oxidative decomposition rate compared to unsubstituted furan. researchgate.net
Reactivity of the Bromododecyl Moiety
The bromododecyl portion of the molecule provides a second, distinct site of reactivity. The terminal bromine atom on the twelve-carbon chain behaves as a typical primary alkyl halide.
Nucleophilic Substitution Reactions of the Terminal Bromine
The terminal carbon atom bonded to the bromine is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom, and the bromide ion departs as a leaving group in a single, concerted step. This process results in the inversion of stereochemical configuration if the carbon were chiral, though in this case, it is not. libretexts.org
The long dodecyl chain separates the reactive bromide from the furan ether moiety, so the furan portion of the molecule is expected to have a negligible electronic effect on the substitution reaction. A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of numerous functional groups at the end of the alkyl chain. This versatility makes the compound a useful synthetic intermediate for creating complex, long-chain molecules.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile (-C≡N) |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azide (-N₃) |
| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | Alcohol (-OH) |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Thioether (-SR) |
| Amine (RNH₂) | Ammonia (B1221849) (NH₃) or primary/secondary amines | Amine (-NHR or -NR₂) |
Elimination Reactions Forming Unsaturated Bonds
The 12-bromododecyl chain of this compound is susceptible to elimination reactions to form unsaturated products, primarily through the E2 (bimolecular elimination) mechanism. This reaction typically involves the use of a strong base to abstract a proton from the carbon adjacent (β-position) to the carbon bearing the bromine atom, leading to the formation of a double bond and the expulsion of the bromide ion.
The regioselectivity of this elimination is of key importance. With a primary alkyl bromide such as this, the use of a sterically unhindered strong base, like ethoxide or hydroxide, in a suitable solvent will favor the formation of the more substituted (Zaitsev) product if there were a choice. However, in this specific molecule, the bromine is at the terminus of a long chain, meaning the primary product of a standard E2 reaction would be 2-{[(dodec-11-en-1-yl)oxy]methyl}furan.
A more controlled and often preferred method for the elimination of primary alkyl halides is the use of a bulky, non-nucleophilic base. chemistrysteps.com Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), will preferentially abstract the more accessible proton at the terminus of the alkyl chain, leading to the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.comnih.gov In the case of this compound, both Zaitsev and Hofmann elimination would lead to the same terminal alkene, but the use of a bulky base can often provide a cleaner reaction with fewer side products from potential nucleophilic substitution.
The general reaction can be summarized as follows:
Reaction Scheme: E2 Elimination of this compound
The choice of solvent and temperature can also influence the outcome, with higher temperatures generally favoring elimination over substitution. masterorganicchemistry.com
Functional Group Interconversions at the Alkyl Chain Terminus
The terminal bromine atom on the dodecyl chain is a versatile functional handle that can be readily converted into a variety of other functional groups through nucleophilic substitution reactions (primarily SN2). chemguide.co.ukscience-revision.co.uksavemyexams.comlibretexts.orgpressbooks.pub These transformations allow for the synthesis of a diverse range of derivatives with tailored properties for various applications.
As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions, which involve the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration (though this is not relevant for the achiral terminal carbon). chemguide.co.uk The reaction rate is dependent on the concentration of both the substrate and the nucleophile. chemguide.co.uk
Common functional group interconversions include:
Formation of Amines: Reaction with ammonia can yield the primary amine, though this can lead to a mixture of primary, secondary, and tertiary amines due to the initial product also being nucleophilic. researchgate.netacs.org A cleaner synthesis of the primary amine can be achieved using the Gabriel synthesis with phthalimide (B116566) or by reacting with sodium azide followed by reduction. acs.org
Formation of Azides: The bromide can be displaced by the azide ion (N₃⁻) from a source like sodium azide in a polar aprotic solvent. nih.govresearchgate.netcognitoedu.org The resulting alkyl azide is a useful intermediate for further reactions, such as reduction to a primary amine or participation in click chemistry.
Formation of Thiols: Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can introduce a thiol group at the end of the alkyl chain.
The following interactive table summarizes some key functional group interconversions:
| Nucleophile | Reagent Example | Product Functional Group |
| Ammonia | NH₃ | Primary Amine |
| Azide | NaN₃ | Azide |
| Cyanide | NaCN | Nitrile |
| Hydroxide | NaOH | Alcohol |
| Thiolate | NaSH | Thiol |
| Iodide | NaI | Iodide |
Intermolecular and Intramolecular Interactions Governing Reactivity
Influence of Long-Chain Flexibility and Conformation on Reaction Outcomes
The twelve-carbon alkyl chain of this compound imparts significant flexibility to the molecule, which can influence its reactivity. The conformational freedom of the alkyl chain can affect the accessibility of the terminal bromine atom to reagents and can also play a role in the relative rates of competing reaction pathways. researchgate.netrsc.orgacs.org
In solution, the long alkyl chain will adopt a variety of conformations due to rotation around the carbon-carbon single bonds. This dynamic behavior can lead to transient folded or coiled structures that may sterically hinder the reactive terminus. However, for intermolecular reactions, the chain is generally flexible enough to not significantly impede reactions at the terminus.
The length of the alkyl chain can, however, have a more pronounced effect on intramolecular reactions. For instance, if the furan moiety were to be functionalized with a nucleophilic group, the flexibility and length of the dodecyl chain would be critical in determining the feasibility and rate of an intramolecular cyclization reaction. researchgate.netacs.orgwikipedia.org The probability of the chain adopting a conformation that brings the two reactive ends into proximity is a key factor. Studies on other long-chain molecules have shown that the alkyl chain length can influence the outcome of such cyclization reactions, with certain chain lengths favoring the formation of specific ring sizes. researchgate.net
Furthermore, in organized systems such as micelles or bilayers, the conformation of the alkyl chain becomes more constrained. libretexts.orgacs.orgchemguide.co.uk This can lead to a change in the accessibility of the terminal bromide and thus alter its reactivity compared to its behavior in isotropic solution.
Mechanistic Pathways of Derivatization and Functionalization
The primary mechanistic pathways for the derivatization of the 12-bromododecyl chain are the competing SN2 and E2 reactions. chemistrysteps.comlibretexts.orgpressbooks.pub The outcome is highly dependent on the nature of the reagent (nucleophile vs. base), the solvent, and the temperature. masterorganicchemistry.comresearchgate.net
SN2 Pathway: This pathway is favored by good nucleophiles that are relatively weak bases (e.g., I⁻, CN⁻, N₃⁻). chemistrysteps.com The reaction proceeds in a single, concerted step. For a primary alkyl halide like this compound, the SN2 pathway is generally favored over SN1 due to the instability of the primary carbocation that would be formed in an SN1 mechanism. chemguide.co.uksavemyexams.commdpi.com
E2 Pathway: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). chemistrysteps.compnas.org The use of a strong, non-bulky base (e.g., ethoxide) can lead to a mixture of SN2 and E2 products, with the ratio being sensitive to reaction conditions. chemistrysteps.commasterorganicchemistry.com Higher temperatures generally favor the E2 pathway. masterorganicchemistry.com
The following table outlines the expected major pathway based on the reagent and substrate type:
| Substrate Type | Reagent | Major Pathway |
| Primary Alkyl Halide | Strong, non-bulky base/nucleophile | SN2 |
| Primary Alkyl Halide | Strong, bulky base | E2 |
| Primary Alkyl Halide | Good nucleophile, weak base | SN2 |
| Primary Alkyl Halide | Weak nucleophile/weak base | No reaction or very slow SN2 |
Participation in Supramolecular Assembly or Organized Chemical Systems
The amphiphilic nature of this compound, with its hydrophilic furan headgroup and a long hydrophobic dodecyl tail, makes it a candidate for participation in supramolecular assemblies. chemguide.co.uknih.gov The furan ring, with its heteroatom and π-electron system, can engage in specific non-covalent interactions that direct the formation of organized structures. chemguide.co.uksavemyexams.comsethanandramjaipuriacollege.in
Research on similar furan-containing amphiphiles has shown their ability to form various supramolecular structures in aqueous environments, such as micelles and vesicles. nih.gov The driving force for this self-assembly is the hydrophobic effect, which leads to the sequestration of the dodecyl chains away from water, while the more polar furan ether headgroups remain exposed to the aqueous phase.
Beyond simple micellization, the furan moiety can participate in more specific intermolecular interactions:
π-π Stacking: The aromatic furan rings can stack with each other, contributing to the stability and order of the assembly. savemyexams.comsethanandramjaipuriacollege.infrontiersin.org
Hydrogen Bonding: While the furan ether oxygen is a weak hydrogen bond acceptor, it can still participate in hydrogen bonding interactions, particularly in the presence of suitable donor molecules. chemguide.co.uk
Dipole-Dipole Interactions: The polar nature of the furan ring can lead to dipole-dipole interactions that influence the packing of the molecules in the assembly.
These molecules have the potential to form organized systems such as:
Liquid Crystals: The rod-like shape of the molecule, combined with the potential for ordered packing, suggests that derivatives of this compound could exhibit liquid crystalline phases. pnas.orgresearchgate.netwikipedia.orgbiolinscientific.com The formation of such phases would be dependent on temperature and the nature of the terminal functional group.
Langmuir-Blodgett Films: As an amphiphile, it is expected that this molecule could form a monolayer at the air-water interface (a Langmuir film), which could then be transferred to a solid substrate to create a highly ordered multilayer structure (a Langmuir-Blodgett film). researchgate.netyoutube.commdpi.com
The ability to functionalize the terminal bromine atom provides a route to tune the self-assembly behavior. For example, introducing a charged group would create a cationic or anionic surfactant, leading to different aggregation properties and responsiveness to pH and ionic strength.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of atoms can be mapped out.
Proton Nuclear Magnetic Resonance (1H NMR) Applications
A ¹H NMR spectrum of 2-{[(12-Bromododecyl)oxy]methyl}furan would be expected to display distinct signals corresponding to the protons on the furan (B31954) ring, the methylene (B1212753) protons of the ether linkage, the long aliphatic chain, and the terminal brominated carbon.
Furan Protons: The three protons on the furan ring would appear in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The proton at the C5 position would likely be a doublet of doublets, coupling to the protons at C4 and C3. The protons at C3 and C4 would also present as multiplets, with their specific chemical shifts and coupling constants providing definitive information about their positions.
Oxymethyl Protons: The two protons of the -CH₂-O- group attached to the furan ring would likely appear as a singlet around δ 4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the furan ring.
Alkyl Chain Protons: The protons of the dodecyl chain would generate a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 1.8 ppm. The methylene group adjacent to the ether oxygen (-O-CH₂-) would be expected at a distinct chemical shift, likely around δ 3.4-3.6 ppm.
Brominated Methylene Protons: The two protons on the carbon bearing the bromine atom (-CH₂-Br) would be the most downfield of the alkyl chain signals, appearing as a triplet around δ 3.4 ppm due to coupling with the adjacent methylene group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Furan-H5 | ~7.4 | dd |
| Furan-H3 | ~6.3 | m |
| Furan-H4 | ~6.2 | m |
| Fu-CH₂-O | ~4.5 | s |
| O-CH₂-(CH₂)₁₀-CH₂Br | ~3.5 | t |
| (CH₂)₁₀-CH₂Br | ~1.2-1.8 | m |
| CH₂-Br | ~3.4 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.
Furan Carbons: The carbons of the furan ring would resonate in the downfield region, typically between δ 100 and 155 ppm. The carbon atom at C2, being attached to the side chain, would have a distinct chemical shift compared to C3, C4, and C5.
Ether and Methylene Carbons: The carbon of the -CH₂-O- group would appear around δ 65-75 ppm. The carbons of the long alkyl chain would produce a cluster of signals in the δ 25-35 ppm range.
Brominated Carbon: The carbon atom directly bonded to the bromine atom would be shifted downfield relative to the other alkyl carbons, appearing around δ 33-40 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Furan-C2 | ~153 |
| Furan-C5 | ~142 |
| Furan-C3 | ~110 |
| Furan-C4 | ~107 |
| Fu-CH₂-O | ~68 |
| O-CH₂-(CH₂)₁₀-CH₂Br | ~71 |
| (CH₂)₁₀-CH₂Br | ~26-30 |
| CH₂-Br | ~34 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the furan ring and along the alkyl chain. For instance, it would show a cross-peak between the protons of the -CH₂-Br group and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the furan ring, the ether linkage, and the alkyl chain. For example, a correlation between the Fu-CH₂-O protons and the furan C2 and C3 carbons would confirm the attachment point of the side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula C₁₇H₂₉BrO₂. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electron Ionization and Electrospray Ionization Mass Spectrometry
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry.
Electron Ionization (EI-MS): EI is a "hard" ionization technique that typically leads to extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. Key fragmentation pathways for This compound would likely include cleavage of the ether bond, leading to a furfuryl cation (m/z 81) and a bromododecyloxy radical, or loss of the bromine atom.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that usually results in less fragmentation and a prominent protonated molecule [M+H]⁺ or adduct ion (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its furan ring, ether linkage, long alkyl chain, and terminal bromine atom.
The furan ring itself gives rise to several distinct vibrations. These include C-H stretching of the aromatic ring protons, C=C stretching of the double bonds within the ring, and the characteristic ring stretching and breathing vibrations. The C-O-C stretching of the furan ring is also a key diagnostic feature.
The ether linkage (C-O-C) connecting the furan moiety to the dodecyl chain will produce a strong, characteristic asymmetric stretching band. The long dodecyl chain will be evident from the strong symmetric and asymmetric stretching vibrations of the C-H bonds in its methylene (-CH2-) groups. Finally, the presence of the terminal bromine atom can be confirmed by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Furan Ring | =C-H Stretch | 3100 - 3150 | Medium |
| Alkyl Chain | C-H Stretch (asymmetric) | ~2925 | Strong |
| Alkyl Chain | C-H Stretch (symmetric) | ~2855 | Strong |
| Furan Ring | C=C Stretch | 1500 - 1600 | Medium-Variable |
| Alkyl Chain | -CH₂- Scissoring | ~1465 | Medium |
| Furan Ring | Ring Stretching | 1380 - 1480 | Medium-Variable |
| Ether Linkage | C-O-C Asymmetric Stretch | 1050 - 1150 | Strong |
| Bromoalkane | C-Br Stretch | 500 - 600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the furan ring. Furan and its simple derivatives are known to exhibit absorption bands in the UV region due to π → π* electronic transitions. For 2-substituted furans, these absorptions typically occur in the range of 215-225 nm.
The presence of the [(12-bromododecyl)oxy]methyl substituent at the 2-position of the furan ring is not expected to significantly shift the primary absorption maximum compared to other 2-alkyl-substituted furans, as the long alkyl chain is electronically insulating. The ether oxygen, being adjacent to the furan ring via a methylene group, will have a minimal electronic effect on the π-system of the furan ring. Therefore, the UV-Vis spectrum is anticipated to show a strong absorption band characteristic of the 2-substituted furan chromophore.
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Furan Ring | π → π* | ~220 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Given the compound's significant non-polar character due to the long dodecyl chain, a reversed-phase HPLC method would be most appropriate for its analysis.
In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase. The compound would be retained on the column and then eluted by a gradient of increasing organic solvent concentration in the mobile phase. Detection could be readily achieved using a UV detector set to the absorption maximum of the furan ring. This method would be highly effective for determining the purity of the compound and for monitoring its formation or consumption in a reaction mixture.
Table 3: Hypothetical Reversed-Phase HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (Octadecylsilyl silica (B1680970) gel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | Start at 70% Acetonitrile, ramp to 100% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov However, the applicability of GC-MS to this compound is limited by the compound's expected low volatility and high boiling point, a consequence of its long alkyl chain and relatively high molecular weight. Direct injection would likely require very high temperatures, which could lead to thermal degradation of the molecule before it reaches the detector.
While GC-MS may not be the ideal technique for analyzing the intact molecule, it could be useful for identifying more volatile impurities or potential degradation products. If the compound were to fragment in the injector port, the mass spectrometer would provide valuable structural information about the resulting fragments.
In the mass spectrometer, upon electron ionization, the molecule would be expected to undergo characteristic fragmentation. The molecular ion peak (M+) might be weak or absent due to the lability of the molecule. Key fragmentation pathways would likely involve cleavage of the ether bond, leading to fragments corresponding to the furan-methyl portion and the bromododecyl chain. Alpha-cleavage next to the ether oxygen and cleavage of the C-Br bond would also be anticipated.
Table 4: Potential GC-MS Parameters and Expected Mass Fragments for this compound
| Parameter | Condition |
| GC Column | High-temperature capillary column (e.g., DB-5HT) |
| Injector Temperature | ≥ 300 °C (potential for degradation) |
| Oven Program | Temperature ramp from 100 °C to 350 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Key Fragments (m/z) | |
| [C₅H₅O-CH₂]⁺ | 81 |
| [Br-(CH₂)₁₂-O]⁺ | 265/267 (isotope pattern for Br) |
| [Br-(CH₂)₁₂]⁺ | 249/251 (isotope pattern for Br) |
| [M-Br]⁺ | 267 |
Theoretical and Computational Chemistry of 2 12 Bromododecyl Oxy Methyl Furan
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the intrinsic electronic and molecular properties of 2-{[(12-Bromododecyl)oxy]methyl}furan. These methods, grounded in the principles of quantum mechanics, provide a microscopic view of the molecule's behavior.
The electronic structure of this compound is characterized by distinct regions of electron density, largely dictated by the electronegativity of the oxygen, bromine, and the aromatic furan (B31954) ring. A Mulliken charge distribution analysis, a common method in computational chemistry, would likely reveal a significant negative charge localized on the oxygen and bromine atoms, while the adjacent carbon atoms would exhibit a partial positive charge. The furan ring itself is expected to show a complex distribution, with the oxygen heteroatom influencing the aromatic π-system. researchgate.net
The ether oxygen atom acts as a significant electron-rich center, creating a localized dipole moment. The terminal bromine atom, being highly electronegative, strongly withdraws electron density from the dodecyl chain, resulting in a polarized C-Br bond. princeton.edursc.org This polarization is a key feature of its electronic structure. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, with negative potential (typically colored red) around the oxygen and bromine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. acadpubl.eumalayajournal.org
Interactive Table: Predicted Mulliken Atomic Charges
| Atom/Group | Predicted Charge (a.u.) | Description |
| Furan Oxygen | -0.55 to -0.65 | Highly electronegative, influencing the aromatic ring's electronics. |
| Ether Oxygen | -0.60 to -0.70 | Strong electron-rich center due to its lone pairs. |
| Bromine | -0.25 to -0.35 | Electronegative atom, polarizing the terminal end of the alkyl chain. |
| C (adjacent to Br) | +0.15 to +0.25 | Electron-deficient due to the strong withdrawing effect of the adjacent bromine atom. |
| Alkyl Chain (CH2) | -0.10 to +0.05 | Generally non-polar, with slight variations in charge along the chain. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the ether oxygen atom, which act as the primary electron donor sites. researchgate.netresearchgate.net The LUMO, conversely, would likely be distributed along the alkyl chain and centered on the antibonding σ* orbital of the C-Br bond, making this site the most probable electron acceptor, particularly for nucleophilic substitution reactions. acadpubl.eumalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. malayajournal.org For this compound, the gap is predicted to be moderately large, indicating reasonable stability under normal conditions.
Interactive Table: Predicted Frontier Orbital Properties
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Represents the energy of the outermost electrons; higher values indicate stronger electron-donating ability. |
| LUMO Energy | +0.5 to +1.5 | Represents the energy of the lowest available state for an incoming electron; lower values indicate stronger electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 to 9.0 | Correlates with chemical stability; a larger gap implies greater stability and lower reactivity. acadpubl.eumalayajournal.org |
Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. rsc.orgresearchgate.net
The geometry optimization would confirm the planarity of the furan ring and the tetrahedral geometry around the sp3 hybridized carbons of the dodecyl chain. The long alkyl chain is expected to adopt a low-energy, staggered conformation to minimize steric hindrance. chemrxiv.org DFT calculations can also provide thermodynamic data, such as the enthalpy of formation and Gibbs free energy, which are essential for predicting the feasibility and outcomes of chemical reactions involving the compound. mdpi.com
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its behavior over time, including its conformational flexibility and interactions with its environment.
The dodecyl chain of this compound grants the molecule significant conformational flexibility. MD simulations would reveal that this chain is not static but rather samples a wide range of conformations through the rotation of its C-C single bonds. nih.govacs.org The most populated conformation is the extended, all-trans (anti-periplanar) state, which minimizes steric repulsion. However, gauche conformations are also present, leading to kinks and bends in the chain. acs.org
The behavior of this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. In a non-polar solvent, the molecule would likely adopt a more extended conformation, driven by van der Waals interactions.
In a polar solvent like water, the molecule would behave as an amphiphile. The polar head, consisting of the furan ring and the ether linkage, would engage in favorable interactions with water molecules. aip.org In contrast, the long, non-polar bromododecyl tail is hydrophobic and would tend to avoid contact with water. This could lead to aggregation or self-assembly in aqueous environments, where the hydrophobic tails cluster together to minimize their exposure to water, a phenomenon well-documented for similar long-chain molecules. acs.orgnih.gov MD simulations are an effective tool for studying the dynamics and structure of such potential aggregates.
Structure-Reactivity Relationship Studies and Reaction Mechanism Modeling
Due to the lack of direct computational studies specifically focused on this compound, this section extrapolates from theoretical and computational analyses of its core functional components: the furan ring and the bromoalkane chain. This approach allows for a scientifically grounded prediction of the molecule's reactivity.
Computational Prediction of Reactive Sites and Selectivity
Computational chemistry provides powerful tools to predict the most probable locations for chemical reactions on a molecule. Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons and the energies of molecular orbitals, which are key determinants of reactivity. For this compound, the primary reactive sites can be identified by analyzing its distinct functional groups.
Furan Moiety: The furan ring is an electron-rich aromatic system. Computational studies on furan and its derivatives consistently show that the highest occupied molecular orbital (HOMO) is localized on the ring carbons. mdpi.comresearchgate.net This indicates that the furan ring is susceptible to attack by electrophiles (electron-seeking reagents). The electron-donating nature of the ether oxygen further activates the ring, particularly at the C5 position (adjacent to the oxygen and farthest from the substituent). However, furan rings can also undergo bioactivation via epoxidation, which can lead to the formation of highly reactive intermediates. nih.govnih.gov
Bromoalkane Moiety: The long dodecyl chain is generally unreactive. However, the carbon atom directly bonded to the bromine (C12) is a significant electrophilic site. The high electronegativity of bromine creates a polar C-Br bond, leaving the carbon atom with a partial positive charge (δ+). This makes it a prime target for nucleophiles (electron-rich reagents). This site is prone to nucleophilic substitution reactions. chemguide.co.ukncert.nic.in
Ether Oxygen: The oxygen atom of the ether linkage possesses lone pairs of electrons, making it a potential nucleophilic and hydrogen bond-accepting site. However, its reactivity is generally lower compared to the furan ring or the C-Br bond.
The selectivity of a reaction is determined by the relative activation energies required for an attack at different sites. For an electrophilic attack, the furan ring is the most likely target. For a nucleophilic attack, the C12 carbon of the bromododecyl group is the predicted site of reaction. libretexts.org
Interactive Table 1: Predicted Reactive Sites and Properties of this compound based on Computational Models of Analogous Structures. This table summarizes the key reactive sites and their predicted properties derived from computational analysis of furan ethers and bromoalkanes.
| Molecular Site | Predicted Property | Type of Reactivity | Governing Factor |
| Furan Ring (C2, C5) | High Electron Density (Nucleophilic) | Electrophilic Addition/Substitution | Localization of HOMO |
| Ether Oxygen | Nucleophilic, H-bond acceptor | Coordination with Lewis Acids | Electron Lone Pairs |
| C12 Carbon (bonded to Br) | Partial Positive Charge (Electrophilic) | Nucleophilic Substitution (SN2) | C-Br Bond Polarity |
| Bromine Atom | Good Leaving Group | Nucleophilic Substitution | Electronegativity and Size |
Modeling of Reaction Pathways and Transition State Analysis
Modeling reaction pathways involves calculating the energy of the system as reactants are converted into products. This mapping of the potential energy surface allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies, which determine the reaction rate.
Nucleophilic Substitution at the C-Br Bond: The most computationally studied reaction for a primary bromoalkane is nucleophilic substitution. Given the primary nature of the C12 carbon in the dodecyl chain, this reaction is expected to proceed via a bimolecular (SN2) mechanism. masterorganicchemistry.comyoutube.com
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromine atom). libretexts.orgmasterorganicchemistry.com This "backside attack" leads to a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemguide.co.ukncert.nic.in Computational modeling of this process for similar bromoalkanes allows for the precise calculation of the transition state geometry and its associated energy barrier.
The transition state for an SN2 reaction on the 12-bromododecyl chain would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion arranged approximately 180° from each other. ncert.nic.inmasterorganicchemistry.com The long alkyl chain, while sterically bulky, is flexible and does not significantly hinder the backside attack on the terminal carbon, ensuring this pathway is favored over a unimolecular (SN1) mechanism which would involve a less stable primary carbocation. chemguide.co.uklibretexts.org
Interactive Table 2: Representative Calculated Energy Profile for an SN2 Reaction. This table provides a hypothetical but plausible energy profile for the reaction of the 12-bromo position with a hydroxide (B78521) nucleophile, based on typical values from computational studies of primary bromoalkanes.
| Reaction Coordinate Species | Description | Relative Energy (kJ/mol) |
| Reactants (R-Br + OH⁻) | Separated starting materials | 0 |
| Transition State ([HO···R···Br]⁻) | Pentacoordinate carbon, partial bonds | +80 to +100 |
| Products (R-OH + Br⁻) | Separated final products | -70 to -90 |
Computational analysis can also model other potential reaction pathways, such as elimination reactions (E2), which compete with substitution. However, for a primary halide like this, and with most common nucleophiles, substitution (SN2) is generally the dominant pathway predicted by computational models. youtube.com
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Applications and Advanced Functionalization in Materials Science and Organic Synthesis
Advanced Organic Synthesis Intermediates
The unique structure of 2-{[(12-Bromododecyl)oxy]methyl}furan, which combines a reactive furan (B31954) ring, a long aliphatic chain, and a terminal bromide, makes it a valuable intermediate in advanced organic synthesis. This combination of functionalities allows for its use in constructing complex molecules and as a precursor for specialized materials.
Versatility as a Building Block for the Construction of Complex Organic Molecules
The utility of this compound as a versatile building block stems from the distinct reactivity of its constituent parts: the furan moiety and the bromododecyl chain. This dual functionality allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the assembly of complex molecular architectures. Organic molecules are increasingly seen as replacements for traditional inorganic compounds in functional materials due to their low cost and the flexibility they offer in designing specific physical and chemical properties.
The furan ring can participate in a variety of reactions. It can act as a diene in Diels-Alder [4+2] cycloadditions, a cornerstone reaction for the synthesis of complex cyclic systems. This reaction has been extensively used to create functional molecular and macromolecular systems from bio-based furanic platform chemicals. Furthermore, the furan moiety can undergo oxidation to form a highly reactive oxo-enal intermediate, which is susceptible to nucleophilic attack, enabling the formation of covalent linkages.
The terminal bromine on the long alkyl chain serves as a reactive handle for nucleophilic substitution reactions. This allows for the attachment of the entire molecular fragment to various substrates, including surfaces, polymers, or other complex organic molecules, through the formation of ethers, esters, amines, or carbon-carbon bonds. The long dodecyl chain itself imparts significant lipophilicity and conformational flexibility to the target molecules.
This modular nature allows synthetic chemists to design and construct complex, nanostructured materials by employing a "building block" approach. The strategic combination of reactions at the furan ring and the alkyl bromide terminus enables the synthesis of molecules with tailored properties for applications in materials science and medicinal chemistry.
Derivatization Strategies to Introduce Diverse Functionalities
The structure of this compound allows for a wide range of derivatization strategies to introduce diverse chemical functionalities. These strategies can target the furan ring, the terminal bromide, or both, providing a rich platform for chemical modification.
Reactions Involving the Furan Ring:
Diels-Alder Cycloaddition: The furan ring can react as a diene with various dienophiles (e.g., maleimides, acetylenes) to construct bicyclic adducts. This is a powerful method for creating rigid, three-dimensional structures.
Oxidation: Selective oxidation of the furan ring, often using reagents like N-bromosuccinimide (NBS), generates a highly reactive cis-2-butene-1,4-dial derivative. This electrophilic species can readily react with nucleophiles, forming the basis for cross-linking applications.
Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, such as acylation or alkylation, to introduce further functional groups onto the heterocyclic core.
Reactions at the Alkyl Bromide Terminus:
Nucleophilic Substitution: The primary bromide is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide array of functional groups, including:
Azides (for subsequent "click" chemistry)
Thiols (for surface attachment or disulfide bond formation)
Amines (to introduce basic centers or for further elaboration)
Carboxylates (to form esters)
Cyanide (as a precursor to carboxylic acids or amines)
The following table summarizes potential derivatization strategies:
| Target Moiety | Reaction Type | Reagents/Conditions | Resulting Functionality |
| Furan Ring | Diels-Alder | Maleimides, alkynes, heat | Bicyclic adducts |
| Oxidation | N-Bromosuccinimide (NBS) | Reactive oxo-enal for cross-linking | |
| Acylation | Acyl chloride, Lewis acid | Ketone substituent | |
| Alkyl Bromide | Azide (B81097) Substitution | Sodium azide (NaN₃) | Terminal azide |
| Thiol Substitution | Sodium hydrosulfide (B80085) (NaSH) | Terminal thiol | |
| Amine Substitution | Ammonia (B1221849) or primary/secondary amines | Terminal amine |
These derivatization strategies highlight the compound's role as a multifunctional building block, enabling the synthesis of a diverse library of complex molecules from a single, versatile precursor.
Precursors for High Carbon Content Fuel Components
Furan derivatives, particularly those derived from biomass, are recognized as promising platform chemicals for the production of biofuels. Compounds like 2-methylfuran are considered potential alternatives to gasoline due to their high octane numbers and energy densities.
The synthetic pathway to advanced biofuels often involves upgrading biomass-derived furans through reactions that increase the carbon number and remove oxygen. One key strategy is the hydroxyalkylation/alkylation of furans with other biomass-derived molecules, followed by hydrodeoxygenation to produce long-chain alkanes suitable for jet or diesel fuel. The ether linkage in this compound, while containing oxygen, connects the furan head to a long hydrocarbon tail, a desirable feature for fuel precursors. Further processing, such as hydrodeoxygenation, could potentially convert this molecule into a C17 alkane, a component well within the diesel and jet fuel range.
Bioconjugation and Probe Development (Mechanistic and Design Aspects)
The furan moiety is a "pro-reactive" functional group that can be chemically triggered to form covalent bonds with biological macromolecules. This property has led to its use in the development of sophisticated probes for targeting nucleic acids and proteins.
Design of Furan-Modified Probes for Nucleic Acid Targeting
Furan-modified oligonucleotides and peptide nucleic acids (PNAs) have been designed as probes for the covalent targeting of specific DNA and RNA sequences. The fundamental design involves incorporating a furan-containing building block into a synthetic nucleic acid analogue. This probe is designed to hybridize with its complementary target sequence.
The cross-linking mechanism is based on the selective oxidation of the furan ring. Once the probe is bound to its target, an oxidizing agent (such as N-bromosuccinimide or singlet oxygen) is introduced. This converts the stable furan into a highly reactive keto-enal derivative in situ. This electrophilic intermediate instantly reacts with a nucleophilic residue on the complementary nucleic acid strand, forming a stable inter-strand cross-link (ICL). This covalent linkage provides a permanent tag on the target sequence, enhancing the potency and durability of the interaction compared to non-covalent binding alone.
Key design aspects of these probes include:
Probe Backbone: PNAs are often used because their neutral backbone leads to high affinity for DNA and RNA and excellent resistance to enzymatic degradation.
Linker: The furan moiety can be attached to the probe's backbone via various linkers. The length and flexibility of the linker can influence the efficiency and selectivity of the cross-linking reaction.
Activation Method: The choice of oxidant allows for control over the timing of the cross-linking reaction. For biological applications, methods like photosensitized singlet oxygen generation are preferred as they are milder and can be spatially controlled with light.
The table below outlines design considerations for furan-modified nucleic acid probes.
| Design Parameter | Options | Purpose |
| Recognition Element | DNA, PNA, 2'OMe RNA | Provides sequence specificity for targeting DNA or RNA. |
| Furan Building Block | Nucleosidic or acyclic furan monomers | The pro-reactive warhead for covalent linkage. |
| Activation Trigger | Chemical (e.g., NBS) or Photochemical (Singlet Oxygen) | Initiates the cross-linking reaction with temporal and spatial control. |
| Target Nucleobase | Adenine, Cytosine | Furan oxidation products show selectivity for cross-linking to these bases. |
This strategy has been successfully applied to target DNA secondary structures, such as G-quadruplexes, and for use in target pull-down assays.
Strategies for Covalent Linkage in Advanced Bioconjugate Synthesis
The furan-oxidation methodology provides a versatile strategy for creating covalent linkages in advanced bioconjugates beyond just nucleic acids. The principle of converting a stable furan "warhead" into a reactive electrophile can be applied to covalently link peptides, proteins, and other biomolecules.
The key to this strategy is proximity-induced reactivity. The furan-modified molecule and its target are designed to have a natural binding affinity for each other. This brings the furan moiety into close proximity with nucleophilic amino acid residues (such as lysine, cysteine, or tyrosine) on the surface of the target protein. Upon activation, the short-lived reactive intermediate generated from the furan does not have time to diffuse away and reacts preferentially with the nearby nucleophile, leading to a highly specific covalent bond.
This approach offers several advantages for bioconjugation:
Bio-orthogonality: The reaction is bio-orthogonal, meaning it does not interfere with native biological processes.
Triggerability: The covalent bond formation can be initiated on demand using an external trigger, providing precise control over the reaction.
Specificity: The requirement for both non-covalent binding and subsequent activation ensures high specificity for the intended target, minimizing off-target reactions.
This furan-based covalent technology has been explored for developing irreversible inhibitors, stabilizing protein-protein interactions, and creating antibody-drug conjugates. The reaction of the activated furan warhead has been demonstrated to cross-link with lysine, cysteine, and tyrosine, expanding the versatility of this methodology for targeting different amino acid residues.
Development of Scaffolds for Medicinal Chemistry Exploration
The strategic design of molecular scaffolds is a cornerstone of modern medicinal chemistry, providing frameworks for the systematic development of novel therapeutic agents. The furan ring, a prominent heterocyclic motif, is recognized for its versatile chemical reactivity and its presence in numerous biologically active compounds. The compound this compound represents a unique molecular architecture that combines the well-established furan scaffold with a long lipophilic alkyl chain terminating in a reactive bromide. This combination of features presents significant opportunities for the development of novel scaffolds for medicinal chemistry exploration, particularly in the realms of library synthesis and targeted drug delivery.
The furan moiety itself is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The oxygen atom in the furan ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, while the aromatic nature of the ring allows for π-π stacking interactions. The substitution pattern on the furan ring can be readily modified, allowing for the fine-tuning of electronic and steric properties to optimize biological activity and pharmacokinetic profiles.
The incorporation of a 12-carbon alkyl chain introduces a significant lipophilic character to the scaffold. Lipophilicity is a critical physicochemical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A long alkyl chain can enhance the ability of a molecule to cross cellular membranes, potentially improving its bioavailability for intracellular targets. Furthermore, the lipophilic tail can facilitate interactions with hydrophobic pockets in target proteins or promote association with lipid bilayers, which can be advantageous for modulating the activity of membrane-bound proteins.
The terminal bromide on the dodecyl chain serves as a versatile functional handle for further chemical modification. This reactive site allows for the covalent attachment of a wide array of chemical entities through nucleophilic substitution reactions. This feature is particularly valuable for the construction of combinatorial libraries of compounds. By reacting the bromo-functionalized scaffold with a diverse set of nucleophiles, a large number of structurally related analogs can be rapidly synthesized. These libraries can then be screened against various biological targets to identify lead compounds with desired therapeutic activities.
The synthesis of the parent scaffold, this compound, can be envisioned through the etherification of furfuryl alcohol with 1,12-dibromododecane (B1294643) under basic conditions. This synthetic route offers a straightforward approach to accessing the core scaffold.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| Furfuryl alcohol | 1,12-Dibromododecane | Williamson Ether Synthesis | This compound |
Once synthesized, the terminal bromide can be displaced by a variety of nucleophiles to generate a library of derivatives.
| Scaffold | Nucleophile | Resulting Functional Group | Potential Application |
| This compound | Azide (N₃⁻) | Alkyl Azide | Precursor for triazoles (via click chemistry) |
| This compound | Amine (R-NH₂) | Secondary/Tertiary Amine | Introduction of basic centers, further functionalization |
| This compound | Thiol (R-SH) | Thioether | Modulation of physicochemical properties |
| This compound | Carboxylate (R-COO⁻) | Ester | Prodrug strategies, altering solubility |
The resulting library of compounds, featuring a common furan-alkoxy core and diverse peripheral functionalities, can be a valuable resource for high-throughput screening campaigns. The systematic variation of the terminal group allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective biological activity.
Q & A
Q. What are the recommended synthetic methodologies for 2-{[(12-Bromododecyl)oxy]methyl}furan, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a furan precursor (e.g., 2-hydroxymethylfuran) with 1,12-dibromododecane under basic conditions. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance reaction efficiency in biphasic systems . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity optimization includes monitoring by thin-layer chromatography (TLC) and recrystallization from non-polar solvents like hexane .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator if aerosolization is possible .
- Engineering Controls : Conduct reactions in a fume hood with proper ventilation. Avoid skin contact by using closed systems for transfers .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : H and C NMR can confirm the bromododecyl chain integration (δ ~3.4 ppm for –OCH–, δ ~1.2–1.8 ppm for aliphatic protons) and furan ring protons (δ ~6.3–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for CHBrO: ~352.12 [M+H]).
- FT-IR : Look for C–Br stretches (~550–650 cm) and furan C–O–C asymmetric vibrations (~1260 cm) .
Advanced Research Questions
Q. How does the 12-bromododecyl chain influence reactivity in cross-coupling or polymerization reactions?
- Methodological Answer : The bromine atom serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) or chain-extension in polymer synthesis. The long alkyl chain enhances solubility in non-polar solvents, facilitating homogeneous reaction conditions. However, steric hindrance may reduce reaction rates; using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can mitigate this .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable Analysis : Systematically test parameters like catalyst loading (e.g., Pd(PPh) for cross-coupling), solvent polarity, and reaction time. For example, shows yield improvements with green solvents (glycerol vs. water) due to reduced side reactions .
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., debrominated products) that may explain yield discrepancies .
Q. What strategies enable the use of this compound in supramolecular or materials chemistry?
- Methodological Answer : The bromododecyl chain can act as a hydrophobic moiety in amphiphilic systems. For example:
- Self-Assembly : Form micelles or vesicles in aqueous solutions (critical micelle concentration determined via fluorescence probing).
- Polymer Networks : Copolymerize with diols via nucleophilic substitution to create cross-linked polymers. Thermal stability can be assessed via TGA (decomposition >200°C expected) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
